molecular formula C9H8ClNO B3273179 6-Chloro-2-methylisoindolin-1-one CAS No. 58141-51-8

6-Chloro-2-methylisoindolin-1-one

Cat. No.: B3273179
CAS No.: 58141-51-8
M. Wt: 181.62 g/mol
InChI Key: TVQGUMKTGIICLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8ClNO. It is a derivative of isoindolinone, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the isoindolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylisoindolin-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of methyl 2-formylbenzoate with appropriate reagents under acidic conditions. This process typically involves the use of an isonitrile, an amine, and methyl 2-formylbenzoate, followed by intramolecular amidation to form the isoindolinone ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and intramolecular amidation can be scaled up for industrial applications, ensuring efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Amidation: The isoindolinone ring can participate in amidation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Acids and Bases: For catalyzing various reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-2-methylisoindolin-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and derivative of the compound. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

6-Chloro-2-methylisoindolin-1-one can be compared with other isoindolinone derivatives, such as:

    2-Methylisoindolin-1-one: Lacks the chlorine atom at the 6th position.

    6-Bromo-2-methylisoindolin-1-one: Has a bromine atom instead of chlorine at the 6th position.

    6-Chloro-2-ethylisoindolin-1-one: Has an ethyl group instead of a methyl group at the 2nd position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

6-chloro-2-methyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQGUMKTGIICLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methylisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methylisoindolin-1-one
Reactant of Route 3
6-Chloro-2-methylisoindolin-1-one
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-methylisoindolin-1-one
Reactant of Route 5
6-Chloro-2-methylisoindolin-1-one
Reactant of Route 6
6-Chloro-2-methylisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.